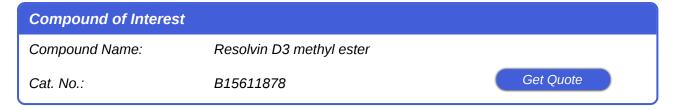




Resolvin D3 Methyl Ester: In Vivo Dosage and **Protocols for Mouse Models**

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For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among them, Resolvin D3 (RvD3) has emerged as a potent regulator of inflammatory processes. The methyl ester form of RvD3 is often utilized in research due to its potential for increased stability, serving as a prodrug that is readily converted to the active free acid in vivo.[1][2] This document provides a comprehensive overview of the in vivo dosages and detailed experimental protocols for the administration of Resolvin D3 (and its methyl ester) in various mouse models of inflammation and injury.

Quantitative Data Summary

The following tables summarize the in vivo dosages of Resolvin D3 (RvD3) used in different mouse models. While many studies refer to the administered compound as RvD3, it is often the methyl ester form that is used for in vivo applications due to its enhanced stability.

Table 1: Resolvin D3 Dosage in Mouse Models of Peritonitis and Infection



Mouse Model	Administration Route	Dosage per Mouse	Timing of Administration	Key Findings
Zymosan- Induced Peritonitis	Intravenous (i.v.)	10 ng	15 minutes prior to zymosan injection	Reduced neutrophil infiltration and pro-inflammatory cytokines.[3][4]
E. coli Infection	Intraperitoneal (i.p.)	50 ng	12 hours after E. coli injection (at peak inflammation)	Reduced neutrophil numbers and shortened the resolution interval.[3]

Table 2: Resolvin D3 Dosage in a Mouse Model of Spinal Cord Injury

Mouse Model	Administration Route	Dosage per Mouse	Timing of Administration	Key Findings
Compression Spinal Cord Injury	Intrathecal	1 μg (in 20 μL)	1 hour post-injury	Improved locomotor recovery and reduced thermal hyperalgesia.[5]

Experimental Protocols Zymosan-Induced Peritonitis Model

This model is widely used to study acute inflammation and its resolution.

Materials:

- Resolvin D3 methyl ester
- Zymosan A from Saccharomyces cerevisiae



- Sterile, pyrogen-free saline
- Vehicle (e.g., saline with 0.1% ethanol)
- Mice (e.g., C57BL/6)
- Syringes and needles (27-30 gauge)

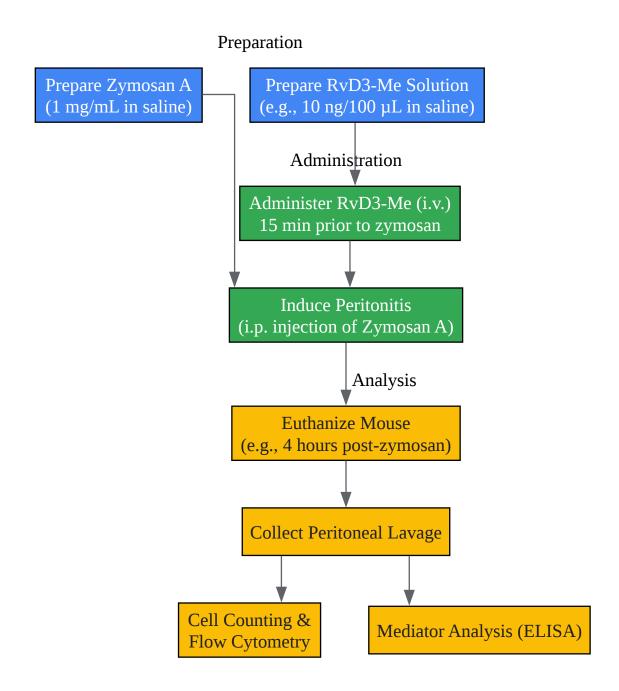
Procedure:

- Preparation of Zymosan A Suspension:
 - Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
 - Vortex the suspension thoroughly before each injection to ensure a uniform distribution of particles.
- Preparation of **Resolvin D3 Methyl Ester** Solution:
 - Resolvin D3 methyl ester is typically supplied in ethanol.
 - Prepare a stock solution and dilute it with sterile saline to the desired final concentration for injection. The final ethanol concentration in the injection volume should be minimal (e.g., <0.1%).
- Administration of Resolvin D3 Methyl Ester:
 - For intravenous injection, administer 10 ng of Resolvin D3 in a small volume (e.g., 100 μL)
 via the tail vein 15 minutes before the zymosan challenge.[3][4]
- Induction of Peritonitis:
 - Inject 1 mg of the Zymosan A suspension intraperitoneally into each mouse.[3][6]
- Collection and Analysis of Peritoneal Exudate:
 - At a predetermined time point (e.g., 4 hours post-zymosan injection), euthanize the mice.
 - Collect the peritoneal exudate by lavage with a known volume of sterile saline or PBS.



- Determine the total cell count and differential cell counts (neutrophils, macrophages, etc.)
 using a hemocytometer and flow cytometry.
- The supernatant can be used for the analysis of cytokines, chemokines, and other inflammatory mediators by ELISA or other immunoassays.

Experimental Workflow for Zymosan-Induced Peritonitis





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Caption: Workflow for Zymosan-Induced Peritonitis Model.

Intrathecal Injection for Spinal Cord Injury Model

This protocol is for the direct delivery of therapeutics to the spinal fluid.

Materials:

- Resolvin D3 methyl ester
- Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
- Mice
- Anesthesia (e.g., isoflurane)
- Hamilton syringe with a 30-gauge needle
- Dissecting microscope (optional, but recommended)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane.
 - Shave the fur over the lumbar region of the back.
 - Position the mouse in a stereotaxic frame or on a custom-made platform that allows for flexion of the spine.
- Identification of Injection Site:
 - Palpate the iliac crests. The injection site is typically between the L5 and L6 vertebrae,
 which is located just rostral to the line connecting the iliac crests.
- Intrathecal Injection:



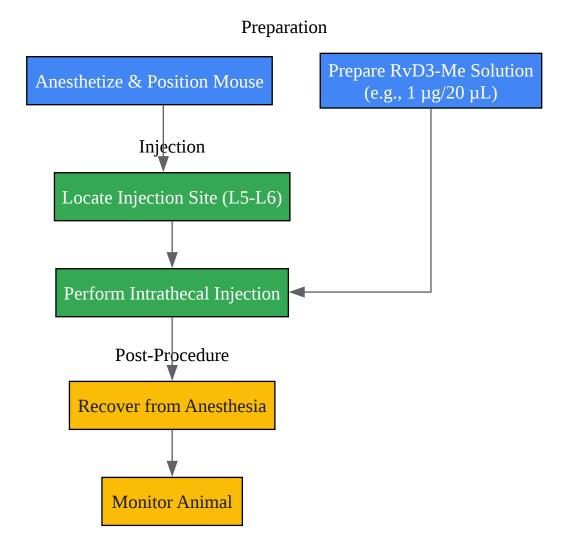




- Using a Hamilton syringe with a 30-gauge needle, carefully insert the needle at a slight angle into the intervertebral space.
- o A characteristic tail flick is often observed upon successful entry into the intrathecal space.
- \circ Slowly inject the desired volume (e.g., 20 μ L) of the **Resolvin D3 methyl ester** solution (1 μ g in this case).[5]
- Post-Injection Care:
 - Withdraw the needle slowly.
 - Allow the mouse to recover from anesthesia on a warming pad.
 - Monitor the animal for any signs of distress or neurological impairment.

Experimental Workflow for Intrathecal Injection





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Caption: Workflow for Intrathecal Injection in Mice.

Signaling Pathways of Resolvin D3

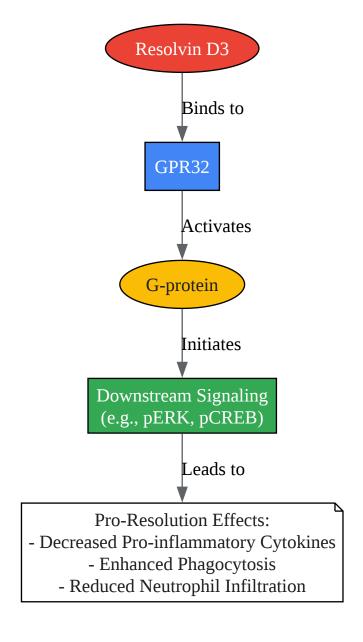
Resolvin D3 exerts its pro-resolving effects primarily through interaction with two G protein-coupled receptors (GPCRs): GPR32 and ALX/FPR2.[7][8][9]

GPR32 Signaling Pathway:

Activation of GPR32 by RvD3 is a key mechanism for its anti-inflammatory and pro-resolving actions. This pathway is particularly important in macrophages, where it promotes a shift



towards a pro-resolution phenotype.[10][11][12][13]



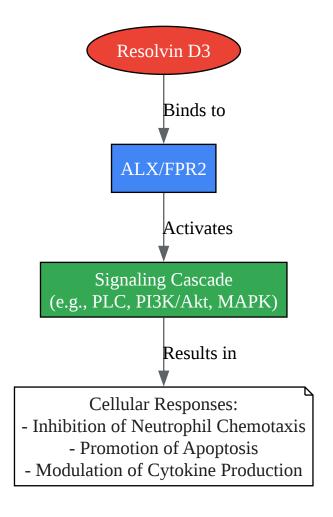
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Caption: RvD3 Signaling through the GPR32 Receptor.

ALX/FPR2 Signaling Pathway:

RvD3 also signals through the ALX/FPR2 receptor, which is expressed on various immune cells, including neutrophils and macrophages. This interaction contributes to the inhibition of neutrophil chemotaxis and the promotion of their apoptosis, key steps in the resolution of inflammation.[7][8][9][14]





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Caption: RvD3 Signaling through the ALX/FPR2 Receptor.

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